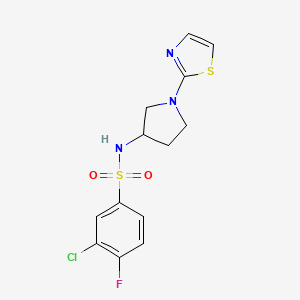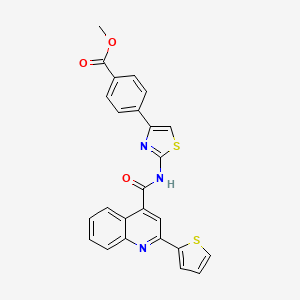![molecular formula C10H16N2O2 B2568287 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 180979-71-9](/img/structure/B2568287.png)
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a biochemical compound used for proteomics research . Its molecular formula is C10H16N2O2 and it has a molecular weight of 196.25 .
Molecular Structure Analysis
The molecular structure of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione consists of a spirocyclic core with two methyl groups attached at positions 6 and 10 . The compound also contains two carbonyl groups at positions 2 and 4, and two nitrogen atoms at positions 1 and 3, forming a diazaspiro ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione include a molecular weight of 196.25 and a molecular formula of C10H16N2O2 . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Crystallography and Spectral Studies
The synthesis and structural elucidation of spiro derivatives, including 6,10-dioxaspiro[4.5]decane-7,9-dione, have been conducted, showcasing their application in the study of crystal structures and spectral properties. These compounds exhibit unique fluorescence spectra, with potential implications for materials science and spectroscopy (Zeng & Wang, 2018).
Antibacterial Applications
Research on novel N-halamine polymeric biocides incorporating hydantoin derivatives, such as 7,8-benzo-3-allyl-1,3-diazaspiro[4.5]decane-2,4-dione, has demonstrated high antibacterial activities against Escherichia coli. These findings underscore the potential of spirohydantoin compounds in the development of antibacterial materials and coatings (Sun & Sun, 2001).
Pharmacological Interest
The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been optimized, yielding a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. These compounds are of pharmacological interest due to their privileged heterocyclic scaffold, suggesting applications in drug discovery and medicinal chemistry (Pardali et al., 2021).
Anticonvulsant Potential
Investigations into the anticonvulsant profiles of new spirohydantoin derivatives have revealed significant activity, particularly for compounds like 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. These studies contribute to the understanding of the structure-activity relationship in spirohydantoin compounds, indicating their potential as novel anticonvulsant agents (Aboul-Enein et al., 2014).
Molecular Modeling and Pharmacological Evaluation
New spirohydantoin derivatives have been synthesized and evaluated for their pharmacological properties, including affinity toward various receptors. Molecular modeling studies have further elucidated the binding modes of these compounds, highlighting their potential in the design of new therapeutic agents targeting neurological disorders (Czopek et al., 2016).
Orientations Futures
The future directions of research on 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and related compounds could involve further optimization of their structures to enhance their inhibitory activity against RIPK1 . This could potentially lead to the development of new therapeutic agents for various human diseases .
Propriétés
IUPAC Name |
6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-4-3-5-7(2)10(6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYJOBRRNSPAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C12C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

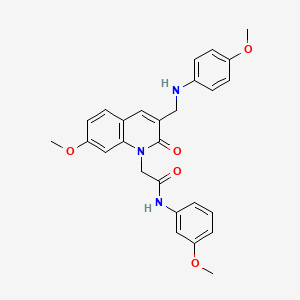
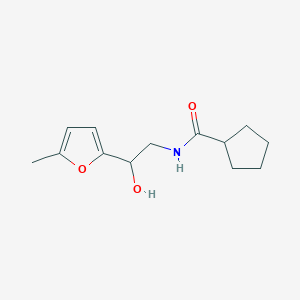
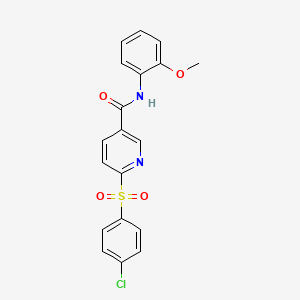
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
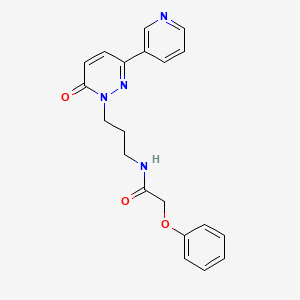
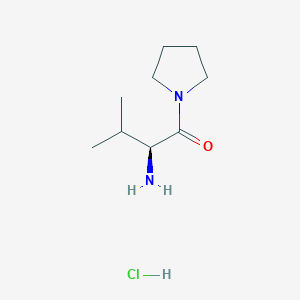
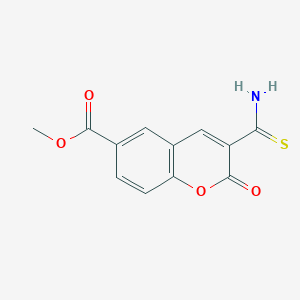
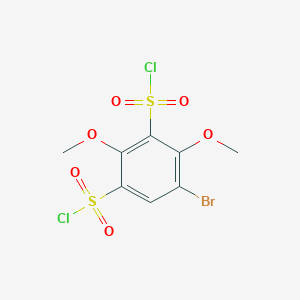
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
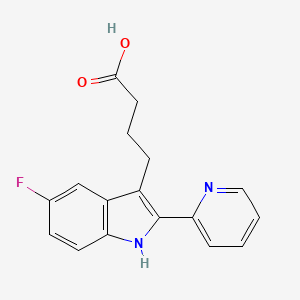
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
